molecular formula C20H15BrFN3O2S2 B2870825 N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 687562-65-8

N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2870825
CAS No.: 687562-65-8
M. Wt: 492.38
InChI Key: KDHBBLJAYOQLRT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetically designed small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. Its structure incorporates a tetrahydropyrimidinone core, a privileged scaffold in medicinal chemistry known for its ability to act as an ATP-mimetic and bind to the catalytic domains of various protein kinases [source: analysis of kinase inhibitor scaffolds]. The molecule is further functionalized with a 4-fluorophenyl group at the 3-position, which can influence selectivity and potency, and a thioacetamide linker connected to a 4-bromophenyl ring, a moiety often explored for its potential to engage in hydrophobic interactions within target binding pockets. This specific structural configuration suggests its primary research value lies in the investigation of intracellular signaling pathways dysregulated in proliferative diseases. Researchers utilize this compound as a chemical probe to study the role of specific kinases in cellular models, aiding in the validation of new molecular targets for oncology and autoimmune disorders. Its mechanism of action is hypothesized to involve the competitive inhibition of ATP binding, thereby preventing the phosphorylation of downstream substrate proteins and disrupting signal transduction cascades that drive cell growth and survival. This compound is For Research Use Only and is intended solely for laboratory studies by qualified scientific professionals.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3O2S2/c21-12-1-5-14(6-2-12)23-17(26)11-29-20-24-16-9-10-28-18(16)19(27)25(20)15-7-3-13(22)4-8-15/h1-8H,9-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHBBLJAYOQLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C25H22BrF N3O2S
  • Molecular Weight : 540.505 g/mol
  • CAS Number : 443740-07-6

The structure includes a bromophenyl group and a thieno[3,2-d]pyrimidine moiety, which are known to contribute to various biological activities.

Research indicates that compounds similar to this compound exhibit inhibitory effects on several key enzymes involved in cellular signaling pathways:

  • GSK-3β Inhibition : The compound has been shown to inhibit Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme implicated in various diseases including cancer and neurodegeneration. The IC50 value for GSK-3β inhibition is reported to be as low as 8 nM in related compounds .
  • Anti-inflammatory Activity : The compound reduces the production of pro-inflammatory cytokines and nitric oxide in cell models. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : Similar derivatives have demonstrated neuroprotective properties in models of neurodegeneration, particularly through the inhibition of tau hyperphosphorylation .

Biological Activity Data

Activity Type Description IC50/Effectiveness
GSK-3β InhibitionCompetitive inhibition leading to reduced activity in cellular pathwaysIC50 = 8 nM
Anti-inflammatorySuppression of NO and IL-6 levels in microglial cellsSignificant reduction
NeuroprotectionProtection against okadaic acid-induced tau hyperphosphorylationEffective at 1 µM

Case Studies

  • Inflammation Model Study : In a study utilizing BV-2 microglial cells, compounds structurally similar to this compound were shown to significantly decrease nitric oxide levels at concentrations as low as 1 µM .
  • Neurodegeneration Study : Research on related compounds indicated that they could mitigate tau hyperphosphorylation in neuronal cell lines, suggesting a protective role against neurodegenerative processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound : N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide C₂₁H₁₆BrFN₃O₂S₂ (estimated) ~500 (estimated) 4-bromophenyl (acetamide); 4-fluorophenyl (pyrimidinone) High polarity due to Br/F; potential for strong hydrogen bonding .
Analog 1 : 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide C₂₁H₁₅ClF₃N₃O₂S₂ 504.94 4-chlorophenyl (pyrimidinone); 2-(trifluoromethyl)phenyl (acetamide) Enhanced lipophilicity from CF₃ group; likely improved membrane permeability .
Analog 2 : IWP-3 (N-(6-methyl-1,3-benzothiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide) C₂₂H₁₈FN₃O₂S₃ 487.58 4-fluorophenyl (pyrimidinone); 6-methylbenzothiazol-2-yl (acetamide) Reported Wnt pathway inhibition (IC₅₀ ~50 nM); methylbenzothiazole enhances bioactivity .
Analog 3 : N-(4-bromophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide C₂₁H₁₆BrN₃O₂S₂ 486.40 3-methyl, 7-phenyl (pyrimidinone); 4-bromophenyl (acetamide) Increased steric bulk from phenyl group may reduce solubility; uncharacterized activity .
Analog 4 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide C₁₃H₁₂BrN₃O₂S 353.99 Simplified pyrimidinone core (no thieno-fusion); 4-methyl substituent High melting point (>259°C); confirmed by NMR (δ 12.48 ppm for NH) and elemental analysis .

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 4-fluorophenyl group (target compound and IWP-3) may enhance target selectivity due to its moderate electron-withdrawing effect, as seen in kinase inhibitors .

Core Modifications: Analog 4 lacks the thieno-fused ring system, simplifying the scaffold but possibly reducing binding affinity compared to the target compound . The benzothiazole moiety in IWP-3 introduces aromatic stacking interactions, critical for its Wnt inhibitory activity .

Physicochemical Properties :

  • Melting points vary significantly: Analog 4 exhibits a high melting point (>259°C), suggesting crystalline stability, whereas analogs with bulky substituents (e.g., Analog 3) may have lower solubility .
  • NMR data (e.g., δ 10.22 ppm for NHCO in Analog 4) confirm hydrogen-bonding capacity, a feature shared with the target compound .

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